molecular formula C7H10Cl2N2S B1424321 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride CAS No. 62835-29-4

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Cat. No.: B1424321
CAS No.: 62835-29-4
M. Wt: 225.14 g/mol
InChI Key: VOIJSEZFNHBAQR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. The compound features a fused bicyclic system, which is an isostere of purine, allowing it to interact with various enzymatic targets. The reactive chloromethyl group at the 3-position makes this compound a valuable building block for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Derivatives of the thiazolo[3,2-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities in scientific research. This compound is particularly valuable for synthesizing new molecules evaluated as anticancer agents . Such derivatives have been shown to act as potent topoisomerase II (Topo II) inhibitors, a well-established target for anticancer therapy, leading to cell cycle disruption and apoptosis in human tumor cell lines . Furthermore, this scaffold is a key precursor in developing acetylcholinesterase (AChE) inhibitors for researching potential treatments for neurodegenerative disorders like Alzheimer's disease . Other well-researched applications for thiazolo[3,2-a]pyrimidine-based compounds include anti-inflammatory, analgesic, antimicrobial, and antiviral activities . This product is intended for research purposes as a foundational scaffold or synthetic intermediate. It is strictly for laboratory use by qualified professionals. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S.ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIJSEZFNHBAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride typically involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation. This method yields 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Cyclization Reactions: The thiazole and pyrimidine rings can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include bromomalononitrile, triethylamine, and various acids and bases depending on the desired reaction conditions .

Scientific Research Applications

Antimicrobial Activity

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests indicated that the compound produced notable inhibition zones against specific bacterial strains, with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL for certain pathogens. This suggests its potential use as an antimicrobial agent in clinical settings.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Case Study : A study focused on A431 vulvar epidermal carcinoma cells revealed a dose-dependent reduction in cell viability with an IC50 value around 50 µM. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins.

  • Biochemical Mechanism : By binding to the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, this compound effectively reduces inflammation-related signaling pathways.

Biochemical Properties

The compound's biochemical interactions are crucial for its therapeutic applications:

  • Enzyme Interactions : It has been shown to inhibit various enzymes by binding to their active sites.
  • Cellular Effects : The compound influences several signaling pathways involved in inflammation and apoptosis.
  • Metabolic Pathways : It is metabolized by liver enzymes like cytochrome P450 oxidases.

Preparation Methods

Synthesis of this compound typically involves:

  • Reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile.
  • Use of microwave irradiation to enhance reaction efficiency.

Chemical Reactions

The compound undergoes various chemical transformations:

  • Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions.
  • Cyclization Reactions : The thiazole and pyrimidine rings may engage in cyclization reactions leading to more complex structures.

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The structural diversity of thiazolo[3,2-a]pyrimidine derivatives primarily arises from variations in substituents at positions 3, 5, 6, and 5. Below is a comparative analysis of key derivatives:

Compound Substituents Key Structural Features
Target Compound: 3-(Chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine HCl Chloromethyl (position 3) High reactivity due to Cl-CH2 group; hydrochloride salt improves solubility .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (position 5), ethyl ester (position 6), oxo (position 3) Bromine enhances lipophilicity; ester group allows prodrug strategies .
3-(8-Hydroxyquinolin-5-yl)-7-methylthio-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 8-Hydroxyquinolinyl (position 3), methylthio (position 7), nitrile (position 6) Chelating hydroxyquinoline moiety may enhance metal-binding and antimicrobial activity .
3-(1,3-Benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine Benzothiazolyl (position 3) Extended conjugation improves π-π stacking; potential for optoelectronic applications .

Key Observations :

  • The chloromethyl group in the target compound provides a reactive handle for synthesizing derivatives via alkylation or cross-coupling reactions, unlike the oxo or nitrile groups in other analogs .
  • Substituents like bromophenyl or hydroxyquinolinyl influence biological activity by modulating lipophilicity and target binding .

Comparison of Efficiency :

  • The three-component method (used for the ethyl ester derivative) offers higher atom economy compared to stepwise substitutions .
  • Hydrochloride salt formation (target compound) simplifies purification but may require stringent pH control .

Critical Analysis :

  • In contrast, hydroxyquinoline-containing derivatives have demonstrated measurable antimicrobial efficacy .
  • Bromophenyl and chloromethyl substituents may synergize in multi-target therapies due to their complementary reactivity .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like the ethyl ester or nitrile derivatives .
  • Stability : Crystal structure analyses (e.g., CSD refcode PONWUL) reveal that bulky substituents (e.g., methoxyphenyl) enhance molecular packing and thermal stability .
  • Reactivity : The chloromethyl group’s susceptibility to hydrolysis or nucleophilic attack contrasts with the inert nature of methylthio or benzothiazolyl groups .

Biological Activity

3-(Chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride is a heterocyclic compound that integrates the structural features of thiazole and pyrimidine. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research. This article delves into its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C7H10Cl2N2S
  • Molecular Weight : 225.13 g/mol
  • CAS Number : 62835-29-4

Biochemical Activity

The compound exhibits significant interactions with various biological targets:

Enzyme Inhibition

Research indicates that this compound inhibits cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are critical mediators in inflammatory responses.

Cell Signaling Modulation

The compound influences several cell signaling pathways associated with inflammation and apoptosis. By modulating these pathways, it demonstrates potential anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation.

Cellular Effects

Studies have shown that this compound affects various cell lines:

  • Antitumor Activity : In vitro studies on cancer cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis. For instance, it has been noted to significantly reduce the viability of A431 vulvar epidermal carcinoma cells .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent against various pathogens. Its effectiveness varies depending on the specific microbial strain tested .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on A431 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 μM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls. The minimum inhibitory concentration (MIC) was determined to be around 25 μg/mL for certain strains .

Comparison with Similar Compounds

To better understand its biological activity, it is useful to compare it with other thiazolo[3,2-a]pyrimidine derivatives:

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAntitumor & Antimicrobial~50 (A431)Apoptosis induction
2-benzylidene-7-methyl-5H-thiazolo[3,2-a]pyrimidineAntimicrobial~30Cell membrane disruption
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidineAntitumor~40Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic intramolecular cyclization of precursors like N-methallyl-2-thioxopyrimidine-4-one derivatives in glacial acetic acid at room temperature, yielding the thiazoline-annelated pyrimidine core . Alternatively, tricarbonylmethane derivatives or 2-amino-2-thiazolines serve as intermediates, with X-ray diffraction confirming spatial structures .
  • Optimization : Key variables include solvent choice (e.g., glacial acetic acid vs. ethanol), temperature (room temp vs. reflux), and catalysts. For example, cyclization in acetic acid minimizes by-products compared to polar aprotic solvents .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Techniques :

  • X-ray diffraction : Resolves crystallographic details, including bond angles and ring conformations, critical for confirming the fused thiazolo-pyrimidine system .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., chloromethyl groups) and assess purity. Coupling patterns in the thiazoline moiety (~δ 3.5–4.5 ppm) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways, distinguishing isomers .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., intramolecular cyclization vs. 1,3-dipolar cycloaddition) affect the formation of thiazolo[3,2-a]pyrimidine derivatives?

  • Mechanistic Insights :

  • Intramolecular cyclization (e.g., using p-methoxyphenyltellurium trichloride) favors thiazoline ring formation via sulfur participation, with dichlorotelluro groups stabilizing intermediates .
  • 1,3-Dipolar cycloaddition (e.g., with azomethine ylides) generates spiro derivatives but requires strict control of dipole generation (e.g., using ionic liquids like [bmim]Br) .
    • Data Contradiction : Cyclization in acetic acid yields higher regioselectivity (~85%) compared to dipolar routes (~60–70%), but the latter enables functional diversity .

Q. What strategies mitigate by-product formation during sodium sulfide reduction of intermediates?

  • Challenge : Sodium sulfide reduction of tellurium-containing precursors can produce ditellurides (e.g., 2,2′-(ditellanidylbis(methylene)) derivatives) instead of the target hydrochloride .
  • Solutions :

  • Use stoichiometric reductants (e.g., NaBH4_4) instead of excess Na2_2S.
  • Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to destabilize ditelluride intermediates .

Q. How do substituents on the thiazolo-pyrimidine core influence bioactivity (e.g., enzyme inhibition or metal ion sensing)?

  • Case Studies :

  • Enzyme inhibition : Carboxylate esters at position 6 (e.g., ethyl 7-methyl-5-phenyl derivatives) show promise as acetylcholinesterase inhibitors for neurodegenerative diseases. Activity correlates with steric bulk at position 5 .
  • Fluorescent probes : 7-Hydroxy-6-(4-methoxybenzyl) derivatives exhibit Fe3+^{3+}-selective fluorescence quenching via ligand-to-metal charge transfer (LMCT), with detection limits <1 µM in aqueous media .

Q. What computational approaches predict the binding affinity of thiazolo-pyrimidine derivatives to therapeutic targets?

  • Methods :

  • Docking simulations : Use crystal structures (e.g., PDB 6RM) to model interactions with enzymes like cyclin-dependent kinases. The chloromethyl group enhances hydrophobic binding in pocket residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 2
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

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